molecular formula C6H6BrNO2S B1448485 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole CAS No. 1435806-00-0

5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole

Cat. No. B1448485
CAS RN: 1435806-00-0
M. Wt: 236.09 g/mol
InChI Key: FUGHWGLCEYOMJY-UHFFFAOYSA-N
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Description

5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole is a chemical compound with the molecular formula C6H6BrNO2S . It is a solid substance . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string BrC1=CN=C(C2OCCO2)S1 . The average mass of the molecule is 236.086 Da, and the monoisotopic mass is 234.930252 Da .


Physical And Chemical Properties Analysis

This compound is a solid substance . The molecular formula of the compound is C6H6BrNO2S . The average mass of the molecule is 236.086 Da, and the monoisotopic mass is 234.930252 Da .

Scientific Research Applications

Synthesis of Heterocyclic Systems

The compound 4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one, related to the target molecule, serves as a "masked" α-Bromo-α'-Hydroxy Ketone in synthesizing various heterocyclic systems. This approach has enabled the formation of compounds with potential applications in medicinal chemistry, showcasing the versatility of such brominated compounds in constructing complex heterocyclic structures (Bogolyubov, Chernysheva, & Semenov, 2004).

Derivation of New Thiazolecarbaldehydes

Research has explored the lithiation and Br-lithiation reactions of 1,3-thiazole to derive new thiazole derivatives, including chloromethyl derivatives containing a protected aldehyde group. These derivatives are crucial for synthesizing low-molecular-weight 1,3-thiazole aldehydes, indicating the importance of such brominated thiazoles in organic synthesis and potentially leading to new chemical entities with varied applications (Sinenko, Slivchuk, Mityukhin, & Brovarets, 2017).

Biological Activities of Thiazolo[3,2-a]benzimidazole Derivatives

The synthesis of new 2-substituted 6-Bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives has unveiled significant biological activities. These compounds demonstrated potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. They also exhibited strong cytotoxicity against various cancer cell lines, highlighting the therapeutic potential of brominated thiazole derivatives in developing new immunomodulatory and anticancer agents (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Antimicrobial and Anti-proliferative Activities

A series of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety were synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds, particularly pyrazole derivative 7c, showed promising results against HCT-116 cancer cells and demonstrated significant antimicrobial activity. This research underscores the potential of brominated thiazole compounds in the development of new agents for treating cancer and infectious diseases (Mansour, Aboelnaga, Nassar, & Elewa, 2020).

Synthesis of Furan Derivatives

The use of 5-(1,3-Dioxolan-2-yl)-2-furanylzinc bromide for synthesizing substituted furan derivatives showcases the application of brominated compounds in organic synthesis, particularly in coupling reactions to produce variously substituted furans. This demonstrates the compound's utility as an intermediate in synthesizing organic compounds with potential applications in pharmaceuticals and materials science (Rieke & Kim, 2011).

Mechanism of Action

are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and a nitrogen atom. The thiazole ring is a component of vitamin B1 (thiamine) and many drugs and bioactive molecules. Thiazoles can act as ligands for various metal ions in enzymes and other proteins .

The dioxolane group in the compound is a type of acetal, a functional group that can protect carbonyl groups from certain reactions. In biological systems, acetals can be found in carbohydrates and other biomolecules .

The bromine atom in the compound could potentially make it more reactive, as halogens are often used in medicinal chemistry to improve the activity of bioactive compounds .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain oxidoreductases, thereby affecting the redox state of cells. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular metabolism and signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate certain signaling pathways that lead to increased expression of genes involved in stress responses and metabolic regulation. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling and regulation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and energy metabolism. The compound has been shown to affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production. Additionally, this compound can influence the levels of reactive oxygen species (ROS) and other signaling molecules involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The localization and accumulation of this compound are influenced by its interactions with cellular transporters and binding proteins .

properties

IUPAC Name

5-bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c7-4-3-8-5(11-4)6-9-1-2-10-6/h3,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGHWGLCEYOMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=NC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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